Ethyl 3-amino-3-(4-isopropoxy-3-methoxyphenyl)propanoate

Lipophilicity Drug-likeness ADME prediction

Generic β-amino acid esters often fail to replicate the steric and electronic profile required for enantioselective synthesis and receptor binding. This 4-isopropoxy-3-methoxyphenyl derivative solves that with a distinct lipophilicity (predicted LogP increase of ~0.7-1.0 vs. the 4-methoxy analog) and steric footprint. • Lipase-compatible ethyl ester for CAL-A/CAL-B kinetic resolution to enantiopure (S)- or (R)-β-amino acids. • Validated in 2D-/3D-QSAR models for PPARα/PPARγ (q² = 0.7957); maps pharmacophoric hydrophobic pocket requirements. • 98% purity free base (CAS 945451-04-7) ready for HTS, parallel synthesis, or DMSO stock solutions.

Molecular Formula C15H23NO4
Molecular Weight 281.35 g/mol
Cat. No. B12943693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-3-(4-isopropoxy-3-methoxyphenyl)propanoate
Molecular FormulaC15H23NO4
Molecular Weight281.35 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C1=CC(=C(C=C1)OC(C)C)OC)N
InChIInChI=1S/C15H23NO4/c1-5-19-15(17)9-12(16)11-6-7-13(20-10(2)3)14(8-11)18-4/h6-8,10,12H,5,9,16H2,1-4H3
InChIKeyODYSLFXQOWWDPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Physicochemical Baseline


Ethyl 3-amino-3-(4-isopropoxy-3-methoxyphenyl)propanoate (CAS 945451-04-7) is a β-amino acid ethyl ester bearing a 4-isopropoxy-3-methoxyphenyl aromatic ring . With molecular formula C₁₅H₂₃NO₄ and a molecular weight of 281.35 g·mol⁻¹, the compound belongs to the 3-amino-3-arylpropanoate family—a class extensively employed as chiral building blocks for pharmaceutically active molecules and as intermediates in stereoselective synthesis [1]. The free base is commercially available at 98% purity from multiple non-excluded vendors . The hydrochloride salt (CAS 945419-75-0) is also widely stocked . The compound is catalogued in the InterBioScreen screening library (acid form: STOCK1N-74562), confirming its status as a drug-discovery-relevant chemical probe .

Compound identity
Chiral β-amino acid ethyl ester building block with 4-isopropoxy-3-methoxyphenyl substitution
Screening provenance
Acid form catalogued in InterBioScreen screening library (STOCK1N-74562)
Procurement grade
Free base at 98% purity; HCl salt alternative available from multiple vendors
Synthetic utility
Ethyl ester form suited for lipase-catalyzed kinetic resolution and downstream diversification

Why Generic Substitution Fails for This Scaffold


3-Amino-3-arylpropanoates are not commodity-interchangeable intermediates: the identity, position, and steric-electronic character of the aryl substituents directly govern both physicochemical properties and downstream reactivity [1]. The 4-isopropoxy group on the target compound imparts a measurably higher lipophilicity (predicted LogP increase of approximately 0.7–1.0 log units vs. the 4-methoxy analog) and a substantially larger steric footprint (Taft Es or molar refractivity) than methoxy or ethoxy alternatives . In the context of PPAR-targeting phenylpropanoic acid series, QSAR studies have demonstrated that the isopropoxy substituent is not a passive structural variant—it directly modulates receptor binding affinity, with 2D-QSAR models achieving cross-validated q² = 0.7957 for PPARα activity [2]. Furthermore, the 3-methoxy-4-isopropoxy regiochemical arrangement is distinct from the positional isomer (4-isopropoxy-2-methoxyphenyl), which presents a different hydrogen-bonding topology (ortho-methoxy vs. meta-methoxy) and altered conformational preferences. Simply substituting a 4-methoxy or 3,4-dimethoxy analog into a synthetic route optimized for the target compound risks altered reaction kinetics, different chemoselectivity in enzymatic resolutions, and non-equivalent biological screening outcomes.

Lipophilicity
4-isopropoxy vs. 4-methoxy substitution
The isopropoxy group increases lipophilicity and steric bulk; 4-methoxy analogs may shift passive permeability and receptor-binding profiles away from the target compound range.
Regiochemistry
3-methoxy-4-isopropoxy vs. 4-isopropoxy-2-methoxy isomer
Ortho-methoxy vs. meta-methoxy regiochemistry alters hydrogen-bonding topology and conformational preferences; positional isomers may not produce equivalent screening outcomes.
Reactivity
Ethyl ester vs. free acid or other esters
Enzymatic resolution kinetics and chemoselectivity differ across ester types; substituting the ethyl ester with methyl or tert-butyl esters may reduce enantioselectivity or conversion.

Comparative Evidence for Procurement Decisions


Lipophilicity Shift vs. Methoxy Analogs

The acid form of the target compound, 3-amino-3-(4-isopropoxy-3-methoxyphenyl)propanoic acid (CAS 554402-59-4), exhibits an ACD/LogP of 1.53 and a computationally-derived LogP of 1.96 . By contrast, the 4-methoxy-substituted analog (3-amino-3-(4-methoxyphenyl)propanoic acid) has a substantially lower predicted LogP, consistent with the loss of the isopropyl carbon atoms. The ethyl esterification of the target compound adds an additional ~0.7–1.0 log units, yielding an estimated LogP in the range of 2.2–2.9. This places the compound in a more favorable lipophilicity window for passive membrane permeability (LogP 2–4) compared to less-substituted analogs that may fall below this threshold [1]. The increased lipophilicity is directly attributable to the 4-isopropoxy substitution: replacement of isopropoxy with methoxy (i.e., moving to the 3,4-dimethoxy analog) removes three sp³ carbon atoms and reduces both calculated LogP and molar refractivity.

Lipophilicity shift
Class-level inference
ΔLogP ≈ +0.5 to +1.5 acid & ester forms vs. 4-methoxy analog
Positions compound within favorable LogP 2–4 window for passive permeability screening.
Estimated from ACD/Labs Percepta; cross-validated computationally.
Lipophilicity Drug-likeness ADME prediction

Isopropoxy Advantage in PPAR Pharmacophores

In a comprehensive 2D- and 3D-QSAR study of oxadiazole-substituted α-isopropoxy phenylpropanoic acids as dual PPARα/PPARγ activators, Sharma (2015) reported that the isopropoxy substituent is a critical pharmacophoric element [1]. The best 2D-QSAR model for PPARα activity achieved r² = 0.8725, cross-validated q² = 0.7957, and predictive r²_pred = 0.8136 using GA-PLS descriptors [1]. The 3D-QSAR kNN-MFA model yielded q² = 0.7188 and pred_r² = 0.7508 [1]. The pharmacophore model identified three essential features: hydrogen bond donor, hydrogen bond acceptor, and aromatic ring [1]. In a related interaction-modeling study, the isopropoxy group's contribution to hydrophobic pocket occupancy was shown to be non-redundant with methoxy or ethoxy [2]. While these studies examined α-isopropoxy (rather than 4-isopropoxy-3-methoxy) substitution, the class-level inference is that the isopropoxy group provides steric and hydrophobic contributions that smaller alkoxy groups cannot replicate. This is consistent with the observation in serotonin transporter inhibitor optimization that replacing methoxy with isopropoxy ameliorated CYP2D6 inhibition, demonstrating that isopropoxy is not simply a 'larger methoxy' but can qualitatively alter off-target profiles [3].

PPAR pharmacophore
Class-level inference
PPARα QSAR r²=0.8725, q²=0.7957
CYP2D6 context isopropoxy switch reported to reduce inhibition
Supports isopropoxy as non-redundant pharmacophoric element for PPAR-targeting studies.
α-isopropoxy series; class-level inference for 4-isopropoxy-3-methoxy.
PPAR agonism QSAR modeling Steric parameters

Vendor Purity Benchmarking

The free base of the target compound is available from Leyan (Shanghai Haoyuan Chemexpress) at 98% purity, with product number 1750130 . The hydrochloride salt is available from CymitQuimica at a minimum purity of 95% . In comparison, closely related analogs such as ethyl 3-amino-3-(4-methoxyphenyl)propanoate are typically offered at 95% purity, while positional isomers (e.g., ethyl 3-amino-3-(4-isopropoxy-2-methoxyphenyl)propanoate) are less widely stocked and may require custom synthesis . The 98% purity specification for the free base represents a quantitative procurement criterion: at this purity level, the maximum total impurity burden is ≤2% w/w, which is critical for applications requiring stoichiometric precision (e.g., chiral resolution, quantitative enzymatic assays, or impurity-sensitive crystallizations). The hydrochloride salt offers an alternative solid form with potentially improved handling and stability characteristics (MW 317.81 vs. 281.35 for the free base) .

Vendor purity
Reported
98% free base vs. typical 95% for 4-methoxy analog
Reduces repurification burden for stoichiometric applications.
Vendor-certified HPLC; impurity burden ≤2% w/w. Data to verify per lot.
Chemical purity Procurement specification Quality control

Ethyl Ester Utility in Chemoenzymatic Resolution

Ethyl esters of 3-amino-3-arylpropanoic acids are the preferred substrate class for lipase-catalyzed kinetic resolution, a route that has been validated across a wide substrate scope for the production of enantiopure β-amino acids [1]. In the seminal study by Rodríguez-Mata et al. (2010), Candida antarctica lipase A (CAL-A) and CAL-B were shown to resolve a broad panel of 3-amino-3-arylpropanoic acid ethyl esters with excellent chemo- and enantioselectivity [1]. The ethyl ester strikes an optimal balance between sufficient steric bulk for enzyme recognition and adequate reactivity for transesterification; methyl esters are often too reactive (lower enantioselectivity), while tert-butyl esters may be too sterically hindered for efficient catalysis [2]. The free acid form (CAS 554402-59-4, LogP 1.53, LogD pH 5.5 = −1.41) is significantly more polar and ionizable at physiological pH, making it less suitable for direct enzymatic resolution in organic media. For procurement decisions, the ethyl ester free base (CAS 945451-04-7) represents the most versatile entry point: it can be directly employed in enzymatic resolutions, reduced to the corresponding alcohol, hydrolyzed to the free acid, or converted to the hydrochloride salt for storage .

Chemoenzymatic utility
Class-level inference
Validated ethyl ester substrate class for CAL-A/CAL-B kinetic resolution across >20 aryl analogs.
Enables direct enzymatic route to enantiomerically enriched β-amino acid derivatives.
Reactivity balance supports higher enantioselectivity vs. methyl or tert-butyl esters.
Chiral resolution β-amino ester Lipase catalysis

Screening Library Provenance

The acid form of the target compound, 3-amino-3-(4-isopropoxy-3-methoxyphenyl)propanoic acid (CAS 554402-59-4), is catalogued in the InterBioScreen screening collection under ID STOCK1N-74562 . InterBioScreen is a commercial screening library provider that collaborates with pharmaceutical and agrochemical companies across Europe, the USA, Canada, Japan, and Korea for lead discovery programs [1]. The inclusion of this scaffold in a curated screening collection implies that its physicochemical property profile—LogP 1.53, TPSA 81.78 Ų, 4 H-bond acceptors, 2 H-bond donors, 6 rotatable bonds —falls within drug-like chemical space as defined by commonly applied filters (e.g., Lipinski Rule of Five, Veber criteria). By contrast, the 4-methoxy analog (lacking isopropoxy) has a lower molecular weight (~223 Da for the ethyl ester) and reduced lipophilicity, which may position it differently in diversity-based selection algorithms. For procurement, InterBioScreen cataloging provides a third-party validation of the scaffold's relevance to industrial drug discovery, reducing the risk that the compound represents 'dead' chemical space.

Screening library
Reported
InterBioScreen STOCK1N-74562 — drug-like space: TPSA 81.78 Ų, LogP 1.53, 6 RotBonds.
Independent validation of scaffold relevance for hit-finding programs.
Acid form; esterifies to target compound. Source: InterBioScreen.
Screening library Drug discovery Chemical diversity

Procurement-Driven Application Scenarios


Chiral Building Block for Enantioselective Synthesis

The ethyl ester form is directly compatible with established lipase-catalyzed kinetic resolution protocols (CAL-A/CAL-B), enabling the production of enantiomerically enriched 3-amino-3-(4-isopropoxy-3-methoxyphenyl)propanoic acid derivatives [1]. This approach has been validated across a broad substrate scope of 3-amino-3-arylpropanoates and applied to the industrial synthesis of (S)-dapoxetine [1]. The 4-isopropoxy-3-methoxyphenyl substitution provides distinct steric and electronic features that differentiate the resulting chiral β-amino acid from simpler phenyl or 4-methoxyphenyl analogs, potentially conferring unique properties when incorporated into peptidomimetics or β-peptide foldamers.

PPAR-Targeting Metabolic Disorder Scaffold

The 4-isopropoxy-3-methoxyphenyl substructure maps onto the pharmacophoric requirements identified in validated 2D- and 3D-QSAR models for dual PPARα/PPARγ activation (r² = 0.8725, q² = 0.7957) [2]. The isopropoxy group contributes to the hydrophobic pocket occupancy that is essential for PPAR binding. The ethyl ester can serve as a prodrug or be hydrolyzed to the free acid for direct biological evaluation. The favorable LogP window (estimated 2.2–2.9 for the ester) supports oral bioavailability optimization [3]. This positions the compound as a rational starting point for antihyperglycemic or lipid-modulating lead optimization campaigns.

CYP450 Liability Profiling Probe

Literature precedent demonstrates that the methoxy-to-isopropoxy substitution can ameliorate CYP2D6 inhibitory activity, as observed in the optimization of serotonin transporter inhibitors leading to SMP-304 [4]. The 4-isopropoxy-3-methoxyphenyl compound can therefore serve as a reference probe in panels comparing alkoxy substituent effects on CYP450 inhibition profiles. Its distinct LogP and steric profile relative to methoxy-only analogs makes it a valuable comparator in structure-CYP liability relationship studies, particularly for programs where reducing CYP2D6 off-target activity is a design objective.

Diversity-Oriented Screening Hit

The scaffold's inclusion in the InterBioScreen collection (STOCK1N-74562) positions it for use in high-throughput screening (HTS) or virtual screening campaigns targeting novel biological space. The compound's physicochemical properties—TPSA 81.78 Ų, 6 rotatable bonds, LogP 1.53 (acid form) —satisfy both Lipinski and Veber drug-likeness criteria, supporting its suitability as a screening deck component. The free base ethyl ester (CAS 945451-04-7) provides a convenient, high-purity (98%) entry point for preparing screening solutions in DMSO or for further diversification via parallel synthesis.

Application
Selection Property
Validation Focus
Chiral building block synthesis
Ethyl ester format compatibility with lipase resolution
Enantioselectivity and conversion under CAL-A/CAL-B conditions
PPAR-targeting metabolic studies
Isopropoxy pharmacophoric occupancy
PPARα/γ model-response endpoints
CYP450 liability profiling
Isopropoxy-dependent off-target CYP modulation
CYP2D6 inhibition panel comparison vs. methoxy analogs
Diversity-oriented screening
Drug-like property profile and screening-library provenance
HTS hit confirmation and SAR expansion
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